(p-Tolylcarbamoylmethoxy)acetic acid
Description
(p-Tolylcarbamoylmethoxy)acetic acid is a substituted acetic acid derivative characterized by a p-tolyl group (4-methylphenyl) linked via a carbamoyl (NHCO) and methoxy (OCH2) moiety to the acetic acid backbone. Its structure can be represented as:
CH3-C6H4-NH-CO-O-CH2-CH2-COOH.
The carbamoyl group introduces hydrogen-bonding capabilities, which may enhance interactions with biological targets or influence solubility .
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22g/mol |
IUPAC Name |
2-[2-(4-methylanilino)-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C11H13NO4/c1-8-2-4-9(5-3-8)12-10(13)6-16-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
VNFXYWDWGNLTLV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)COCC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(p-Tolyloxy)acetic Acid
- Structure : p-Tolyl group connected via an ether linkage (O) to acetic acid.
- Lower polarity due to the ether group, which may decrease solubility in polar solvents .
- Applications : Primarily used as a chemical intermediate in organic synthesis.
p-Tolylacetic Acid
- Structure : p-Tolyl group directly attached to the acetic acid’s methylene carbon.
- Key Differences: Simpler structure without the carbamoylmethoxy spacer.
Triazolinyl Acetic Acid Derivatives
p-Tolyl Phenylacetate
- Structure : Ester derivative of phenylacetic acid with a p-tolyl group.
- Key Differences :
- Applications : Flavoring agents, fragrance components.
Chiral α-Methoxy Phenylacetic Acids
- Structure : Chiral auxiliaries with methoxy and aryl groups (e.g., ).
- Key Differences :
- Applications : Chiral shift reagents in NMR spectroscopy.
Physicochemical and Functional Properties
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